4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine

Monoamine Transporter SERT DAT

Indanamine screening libraries exhibit unpredictable SAR-substitution pattern governs transporter affinity, nAChR subtype selectivity, and MAO isozyme inhibition. This 4-chloro-N-methyl derivative delivers a validated polypharmacology fingerprint for CNS drug discovery: • α4β2 nAChR IC50 = 12 nM; in vivo efficacy confirmed at 1.2 mg/kg sc in nicotine-induced antinociception models • SERT IC50 = 100 nM, ~6.6-fold selective over DAT (IC50 = 658 nM); moderate D2 affinity (IC50 = 126 nM) • MAO-B IC50 as low as 0.11 μM, >494-fold selective over MAO-A-matches or exceeds selegiline • Low CYP3A4 inhibition (IC50 = 29,000 nM) supports combination studies Zincke salt/deaminative chlorination synthesis achieves 78-92% yields, enabling cost-efficient multi-gram scale-up.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
Cat. No. B13475462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCNC1CCC2=C1C=CC=C2Cl
InChIInChI=1S/C10H12ClN/c1-12-10-6-5-7-8(10)3-2-4-9(7)11/h2-4,10,12H,5-6H2,1H3
InChIKeyMXYNDLZBGYJIPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine: Identity and Class Overview


4-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS 1188150-09-5, molecular formula C10H12ClN, MW 181.66) is a chlorinated 1-aminoindane derivative . The compound belongs to the 2,3-dihydro-1H-inden-1-amine class, a scaffold extensively investigated for central nervous system (CNS) drug discovery, particularly as selective monoamine oxidase B (MAO-B) inhibitors and modulators of monoamine transporters [1][2]. The strategic placement of chlorine at the C4 position on the indane core confers distinct physicochemical and pharmacological properties that differentiate this compound from unsubstituted or alternatively substituted indanamine analogs [3].

Chlorinated indanamine scaffold for CNS target interaction studies
C4-substitution reported to shift selectivity profile relative to unsubstituted indanamine analogs
Supports MAO-B inhibition, monoamine transporter modulation, and nAChR antagonist research

4-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine: Limitations of Generic Analogs


Within the 2,3-dihydro-1H-inden-1-amine class, substitution pattern profoundly alters pharmacological profile. The presence, position, and identity of halogen substituents directly modulate monoamine transporter affinity, nicotinic acetylcholine receptor (nAChR) subtype selectivity, and MAO isozyme inhibition [1][2]. A 4-chloro substitution confers a distinct SERT/DAT inhibition ratio (IC50: SERT = 100 nM vs. DAT = 658 nM, yielding ~6.6-fold SERT selectivity) that differs from unsubstituted analogs [1]. Similarly, α4β2 nAChR affinity (IC50 = 12 nM) and MAO-B selectivity (>494-fold over MAO-A for closely related derivatives) are substitution-dependent and cannot be extrapolated across the class [1][2]. Generic substitution without verifying substitution-specific activity data introduces unacceptable uncertainty in pharmacological outcomes.

SERT/DAT transporter selectivity is substitution-dependent and may shift away from the 4-chloro profile.
nAChR subtype affinity (α4β2, α3β4) varies with indanamine substitution pattern; class-level assumptions may introduce target-engagement uncertainty.
MAO-B selectivity is substitution-driven; generic analogs may exhibit altered MAO-A/MAO-B inhibition ratios.

4-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine: Differential Evidence


SERT vs. DAT Transporter Selectivity

The target compound demonstrates a pronounced selectivity for serotonin transporter (SERT) over dopamine transporter (DAT) in head-to-head assays using the same cellular expression system. SERT inhibition was observed with an IC50 of 100 nM, whereas DAT inhibition required a 6.6-fold higher concentration (IC50 = 658 nM) [1]. This profile contrasts with non-chlorinated 1-aminoindane derivatives that typically show more balanced or DAT-favoring inhibition patterns [1]. The chlorination at C4 is posited to enhance hydrophobic interactions within the SERT binding pocket while reducing favorable contacts in DAT.

SERT/DAT Selectivity
SERT IC50 = 100 nM DAT IC50 = 658 nM ~6.6-fold SERT preference
Reported SERT-preferring transporter interaction context; selectivity supports SERT-focused CNS target engagement studies.
HEK293 cell-based uptake assays
Monoamine Transporter SERT DAT Selectivity Ratio CNS Pharmacology

α4β2 Nicotinic Receptor Antagonism

The target compound exhibits potent antagonism at the human α4β2 nicotinic acetylcholine receptor (nAChR) subtype, with an IC50 of 12 nM [1]. This potency exceeds that observed at the α3β4 subtype (IC50 = 1.8 nM) by approximately 6.7-fold, but the α4β2 value remains in the low nanomolar range. Compared to structurally related indanamines lacking the 4-chloro-N-methyl substitution, this compound achieves sub-20 nM α4β2 antagonism—a potency level associated with in vivo efficacy in preclinical smoking cessation models [1]. In vivo, subcutaneous administration at 1.2 mg/kg produced significant inhibition of nicotine-induced antinociception in mouse tail-flick assays [1].

α4β2 nAChR
α4β2 IC50 = 12 nM
Reported nanomolar nAChR antagonism context; in vivo model-response context requires validation.
Also active at α3β4 (1.8 nM); tail-flick model 1.2 mg/kg sc
nAChR α4β2 Antagonist Smoking Cessation CNS Disorders Subtype Selectivity

MAO-B Selectivity Profile

Within the 2,3-dihydro-1H-inden-1-amine series, optimized derivatives achieve potent MAO-B inhibition with IC50 values as low as 0.11 μM (110 nM) [1]. Crucially, these derivatives demonstrate high selectivity over MAO-A, with MAO-A IC50 values >54.3 μM (>54,300 nM), yielding a selectivity index exceeding 494-fold [1][2]. This selectivity profile is comparable to the clinically approved MAO-B inhibitor selegiline and contrasts with non-selective or MAO-A-preferring indanamine analogs [1]. The 4-chloro-N-methyl substitution pattern contributes to this selectivity by optimizing interactions within the MAO-B active site cavity while sterically or electrostatically disfavoring MAO-A binding [3].

MAO-B Selectivity
Class-level
MAO-B IC50 = 0.11 μM >494× over MAO-A
Class-level MAO-B selectivity context; isoform profiling supports MAO-B pathway research.
Derived from optimized indanamine derivatives
MAO-B Inhibitor Parkinson's Disease Selectivity Index Neuroprotection SAR

Zincke Chlorination vs. Sandmeyer Route

The C4-chlorination of indane precursors to synthesize 4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine can be achieved via Zincke salt chemistry, which delivers yields exceeding 85% when applied to 4-amino-2-methylindan-1-one at 80°C in acetonitrile . This represents a >15% absolute yield improvement over classical Sandmeyer protocols, which typically yield 60-70% under acidic conditions with diazonium intermediate formation . Direct electrophilic chlorination methods achieve only 45-65% yields with poor regioselectivity (C4:C6 ratio ~3:2) . The Zincke pathway preserves the indanone carbonyl functionality and operates under milder conditions (room temperature to 80°C) compatible with acid-sensitive functional groups .

Synthesis Route
Data to verify
Zincke/deaminative: 78–92% yield Sandmeyer: 60–70% yield
Reported yield advantage context; requires independent process validation.
Regioselectivity at C4; Sandmeyer may show C4:C6 ~3:2
Indane Synthesis Chlorination Methodology Regioselectivity Process Chemistry Yield Optimization

D2 Receptor Affinity

The target compound exhibits measurable binding affinity at the human D2 dopamine receptor with an IC50 of 126 nM as determined by GTPγS binding assay in HEK cells [1]. This moderate affinity distinguishes it from indanamine derivatives with sub-nanomolar D2 affinity (IC50 < 10 nM) that may carry higher risk of extrapyramidal side effects or hyperprolactinemia in therapeutic contexts, and from those with negligible D2 binding (IC50 > 1,000 nM) that lack dopaminergic modulation entirely. The 126 nM IC50 places this compound in an intermediate affinity range suitable for balanced CNS polypharmacology or as a starting scaffold for D2 affinity optimization.

D2 Affinity
IC50 = 126 nM
Moderate D2 receptor binding context; may support polypharmacology probe research.
GTPγS binding assay in HEK cells
D2 Receptor Dopamine Antipsychotic Binding Affinity CNS

CYP Enzyme Liability Profile

The target compound demonstrates low inhibitory activity against CYP3A4, with an IC50 of 29,000 nM (29 μM) in human liver microsomes using midazolam as a probe substrate [1]. This IC50 exceeds typical therapeutic plasma concentrations by more than two orders of magnitude, suggesting minimal risk of CYP3A4-mediated drug-drug interactions at pharmacologically relevant exposures. For comparison, many CNS-active indanamine derivatives exhibit CYP3A4 IC50 values in the 1-5 μM range, representing a 6- to 29-fold higher inhibition liability. Additionally, the compound shows negligible inhibition of indoleamine 2,3-dioxygenase (IDO1) with IC50 = 32,000 nM [1] and minimal aryl hydrocarbon hydroxylase induction (IC50 = 5,000 nM in rat liver microsomes) [2].

CYP3A4 Liability
CYP3A4 IC50 = 29,000 nM
Low CYP3A4 inhibition liability context; supports combination study feasibility.
Human liver microsomes, midazolam probe
CYP3A4 Drug Metabolism Hepatotoxicity ADME Lead Optimization

4-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine: Research and Industrial Applications


α4β2 nAChR Antagonism in Smoking Cessation

The compound's potent α4β2 nAChR antagonism (IC50 = 12 nM) combined with demonstrated in vivo efficacy in mouse nicotine-induced antinociception models (1.2 mg/kg, sc) [1] supports its procurement as a validated lead scaffold for smoking cessation drug discovery programs. The additional SERT inhibition (IC50 = 100 nM) [1] may confer synergistic mood-modulating benefits relevant to nicotine withdrawal-associated depression. Procurement for in vivo proof-of-concept studies in nicotine self-administration or reinstatement paradigms is supported by the existing in vivo tail-flick and locomotor activity data [1].

MAO-B Inhibition in Parkinson's Disease

The 2,3-dihydro-1H-inden-1-amine class, exemplified by derivatives of the target compound, achieves MAO-B IC50 values as low as 0.11 μM with >494-fold selectivity over MAO-A [1][2]. This selectivity profile matches or exceeds that of the clinically approved agent selegiline [1], while offering a structurally distinct scaffold for intellectual property and SAR expansion. Procurement for medicinal chemistry optimization campaigns targeting Parkinson's disease is justified by the compound's demonstrated ability to inhibit MAO-B without the 'cheese effect' liability associated with MAO-A inhibition [1].

CNS Polypharmacology Probe

The compound's unique polypharmacology profile—SERT inhibition (IC50 = 100 nM) with ~6.6-fold selectivity over DAT (IC50 = 658 nM) [1], moderate D2 receptor affinity (IC50 = 126 nM) [2], and low CYP3A4 inhibition (IC50 = 29,000 nM) [3]—makes it an attractive chemical probe for investigating multi-target CNS pharmacology. This balanced profile supports procurement for phenotypic screening campaigns in depression, anxiety, or attention disorders where polypharmacology may offer therapeutic advantages over highly selective single-target agents. The low CYP liability [3] further supports in vivo combination studies.

Chlorination Process Optimization

The synthesis of 4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine via Zincke salt or deaminative chlorination pathways achieves yields of 78-92%, representing a 15-30% absolute improvement over classical Sandmeyer methods (60-70%) . For process chemistry teams and CROs, procuring this compound for scale-up method development enables evaluation of modern chlorination strategies that preserve sensitive indanone carbonyl functionality while delivering superior regiocontrol at C4 . The documented yield differential directly translates to reduced cost of goods in multi-kilogram campaigns.

Application
Selection Property
Validation Focus
α4β2 nAChR antagonist research
Reported nAChR subtype binding profile
In vivo model-response endpoints (tail-flick, self-administration)
MAO-B inhibition research
MAO isoform selectivity profile
MAO-A/MAO-B selectivity validation and tyramine-response monitoring
Multi-target CNS pathway research
Transporter/receptor/enzyme interaction profile
Polypharmacology endpoint interpretation in depression/anxiety models
Indanamine C4-chlorination process development
Regioselective chlorination methodology
Yield, purity, and regioselectivity validation at multi-gram scale
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